molecular formula C9H5BrF3N B13901813 3-Bromo-5-(2,2,2-trifluoroethyl)benzonitrile

3-Bromo-5-(2,2,2-trifluoroethyl)benzonitrile

Cat. No.: B13901813
M. Wt: 264.04 g/mol
InChI Key: ZYRQGKMIRORASX-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,2,2-trifluoroethyl)benzonitrile is an organic compound with the molecular formula C9H5BrF3N. It is characterized by the presence of a bromine atom, a trifluoroethyl group, and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2,2,2-trifluoroethyl)benzonitrile typically involves the bromination of 5-(2,2,2-trifluoroethyl)benzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or mild heating to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction parameters and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,2,2-trifluoroethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the bromine atom.

    Oxidation: Benzoic acid derivatives with trifluoroethyl and nitrile groups.

    Reduction: Benzylamines with trifluoroethyl groups.

Scientific Research Applications

3-Bromo-5-(2,2,2-trifluoroethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrile group can participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(trifluoromethyl)benzonitrile
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
  • 3-Bromo-4,5-diaminobenzotrifluoride

Uniqueness

3-Bromo-5-(2,2,2-trifluoroethyl)benzonitrile is unique due to the presence of both a trifluoroethyl group and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity. The trifluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable intermediate in drug development and other applications .

Properties

Molecular Formula

C9H5BrF3N

Molecular Weight

264.04 g/mol

IUPAC Name

3-bromo-5-(2,2,2-trifluoroethyl)benzonitrile

InChI

InChI=1S/C9H5BrF3N/c10-8-2-6(4-9(11,12)13)1-7(3-8)5-14/h1-3H,4H2

InChI Key

ZYRQGKMIRORASX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)Br)CC(F)(F)F

Origin of Product

United States

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